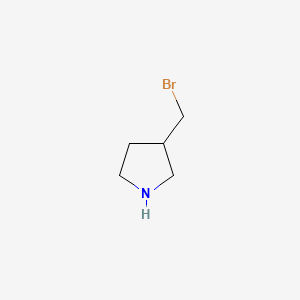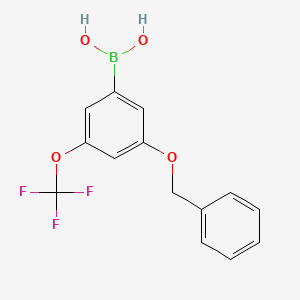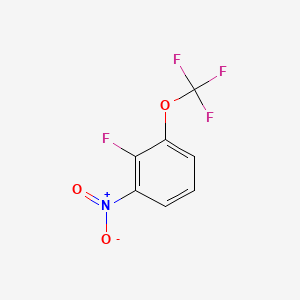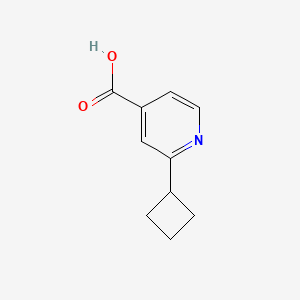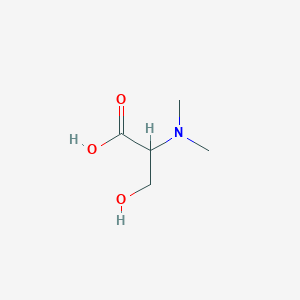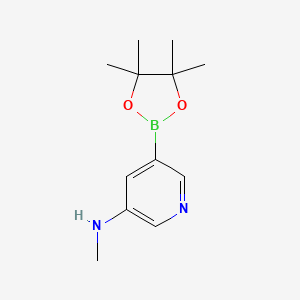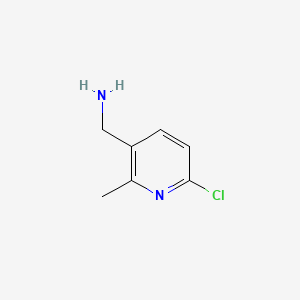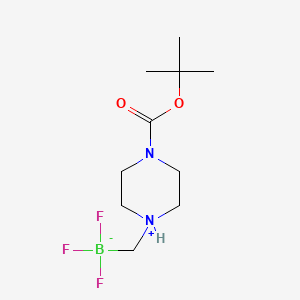
(4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt is a chemical compound with the molecular formula C10H20BF3N2O2. This compound is notable for its unique structure, which includes a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a trifluoroborate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with tert-butyl chloroformate to introduce the Boc protecting group, forming 4-Boc-piperazine.
Introduction of the Trifluoroborate Group: The Boc-protected piperazine is then reacted with a boron trifluoride source, such as boron trifluoride etherate, in the presence of a suitable base like potassium carbonate. This step introduces the trifluoroborate group, resulting in the formation of the internal salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
(4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, leading to the formation of the free piperazine derivative.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Acidic Conditions: Hydrochloric acid or trifluoroacetic acid is typically used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide would yield a halogenated piperazine derivative, while hydrolysis would produce the free piperazine.
科学研究应用
Chemistry
In chemistry, (4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is used to study the effects of piperazine derivatives on biological systems. It can serve as a precursor for the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and catalysts.
作用机制
The mechanism by which (4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt exerts its effects depends on its specific application. In chemical reactions, the trifluoroborate group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the piperazine ring can interact with various molecular targets, such as neurotransmitter receptors and enzymes, influencing their activity and leading to physiological effects.
相似化合物的比较
Similar Compounds
(4-Boc-piperazine): This compound lacks the trifluoroborate group and is primarily used as a protecting group in organic synthesis.
(4-Boc-1-piperazinium-1-ylmethyl)boronic acid: Similar to the trifluoroborate internal salt but with a boronic acid group, used in Suzuki coupling reactions.
(4-Boc-1-piperazinium-1-ylmethyl)fluoroborate: Contains a fluoroborate group instead of trifluoroborate, with slightly different reactivity.
Uniqueness
(4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt is unique due to the presence of both the Boc-protected piperazine and the trifluoroborate group. This combination allows for versatile reactivity and makes it a valuable intermediate in the synthesis of complex molecules.
属性
IUPAC Name |
trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-ium-1-yl]methyl]boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BF3N2O2/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14/h4-8H2,1-3H3/q-1/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMODHXXZBLTZED-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C[NH+]1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

